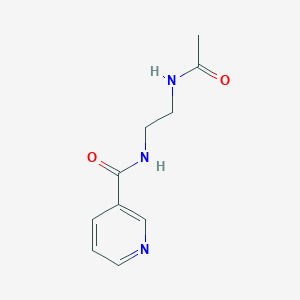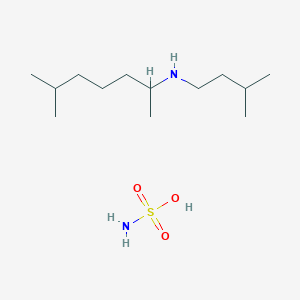
N-(2-Acetamidoethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/QS3677000 is a chemical compound identified by the National Institute for Occupational Safety and Health (NIOSH). It consists of 13 hydrogen atoms, 10 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms, making up a total of 28 atoms . This compound is significant in various scientific research fields due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/QS3677000 involves specific synthetic routes and reaction conditions. The exact methods for synthesizing this compound are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of sampling and analytical methods for workplace exposure monitoring . These methods are developed or adapted by NIOSH or its partners and evaluated according to established protocols and performance criteria .
Industrial Production Methods: Industrial production methods for NIOSH/QS3677000 are also outlined in the NMAM. These methods involve the use of various reagents and conditions to ensure the accurate and efficient production of the compound. The NMAM provides detailed information on the sampling protocol, analytical accuracy, cost, and optimum sample number .
Analyse Chemischer Reaktionen
Types of Reactions: NIOSH/QS3677000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: The common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals about workplace chemicals and their hazards .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. The NIOSH Chemical Directory provides a centralized resource for guided access to significant research documents related to chemical management and safety .
Wissenschaftliche Forschungsanwendungen
NIOSH/QS3677000 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. The compound is studied for its potential to enhance worker safety and health in various fields . For example, the Nanotechnology Research Center conducts research on the occupational safety and health implications and applications of advanced materials and nanotechnology, including NIOSH/QS3677000 .
Wirkmechanismus
The mechanism by which NIOSH/QS3677000 exerts its effects involves specific molecular targets and pathways. The compound’s mechanism of action is studied to understand its potential impact on worker safety and health. The NIOSH Manual of Analytical Methods provides detailed information on the methods used to evaluate the compound’s performance and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: NIOSH/QS3677000 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include various volatile organic compounds (VOCs) and non-antineoplastic hazardous drugs commonly compounded in nonsterile compounding practices .
Uniqueness: The uniqueness of NIOSH/QS3677000 lies in its specific molecular structure and properties, which make it suitable for various scientific research applications. The compound’s unique characteristics are studied to understand its potential benefits and risks in different fields.
Conclusion
NIOSH/QS3677000 is a significant compound with various scientific research applications. Its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds provide valuable insights into its potential uses and impact on worker safety and health. The detailed information provided by NIOSH and its partners ensures the accurate and efficient study of this compound.
Eigenschaften
Molekularformel |
C10H13N3O2 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-(2-acetamidoethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-8(14)12-5-6-13-10(15)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
WFIUKIVNMUZTNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCNC(=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)








